rac 5-Carboxy Desisopropyl Tolterodine
Overview
Description
CP-336156, also known as lasofoxifene, is a potent, nonsteroidal, tissue-selective estrogen receptor modulator. It has been developed for the prevention and treatment of postmenopausal osteoporosis and breast cancer. CP-336156 exhibits bone-sparing and cardioprotective effects similar to estrogen but without the associated risks of uterine cancer .
Mechanism of Action
Target of Action
Rac 5-Carboxy Desisopropyl Tolterodine primarily targets the potassium channels in heart cells . These channels play a crucial role in maintaining the electrical activity of the heart, which is essential for normal heart rhythm and function.
Mode of Action
This compound acts as a proarrhythmic drug . It inhibits the potassium channels in heart cells, thereby affecting the electrical activity within these cells . This inhibition has been shown to block the action potentials of cardiac cells in a patch-clamp technique .
Biochemical Pathways
cardiac electrical conduction system . By inhibiting potassium channels, it may disrupt the normal flow of potassium ions, which can alter the action potentials of cardiac cells and potentially lead to arrhythmias .
Result of Action
The primary result of this compound’s action is the inhibition of action potentials in cardiac cells . This can lead to changes in heart rhythm, potentially resulting in arrhythmias. The specific molecular and cellular effects can vary depending on several factors, including the dose and duration of exposure .
Preparation Methods
The synthesis of CP-336156 involves several key steps:
Condensation Reaction: 6-methoxy-1-tetralone is condensed with 1-[2-(4-bromophenoxy)ethyl]pyrrolidine using cerium chloride and butyllithium in tetrahydrofuran to form an intermediate.
Bromination: The intermediate is brominated with pyridinium bromide perbromide in tetrahydrofuran.
Coupling Reaction: The brominated intermediate is coupled with phenylboronic acid using tetrakis(triphenylphosphonium)palladium and sodium carbonate in tetrahydrofuran to form nafoxidene.
Reduction: Nafoxidene is reduced with hydrogen over palladium on carbon in ethanol/methanol.
Demethylation: The product is demethylated using boron tribromide in dichloromethane or 48% hydrobromic acid in hot acetic acid.
Optical Resolution: The final product is obtained through optical resolution by chromatography or crystallization with D-tartaric acid.
Chemical Reactions Analysis
CP-336156 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its aromatic rings. Common reagents used in these reactions include hydrogen, palladium on carbon, boron tribromide, and phenylboronic acid.
Scientific Research Applications
CP-336156 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying selective estrogen receptor modulators.
Biology: It helps in understanding the role of estrogen receptors in various biological processes.
Medicine: CP-336156 is investigated for its potential in treating postmenopausal osteoporosis, breast cancer, and vaginal atrophy.
Industry: It is used in the development of new pharmaceuticals targeting estrogen receptors
Comparison with Similar Compounds
CP-336156 is compared with other selective estrogen receptor modulators such as raloxifene and tamoxifen. While all these compounds target estrogen receptors, CP-336156 is unique in its high affinity and selectivity for estrogen receptor alpha and estrogen receptor beta, as well as its minimal uterine and breast tissue proliferative effects. Similar compounds include:
Raloxifene: Used for the prevention and treatment of osteoporosis and breast cancer.
Tamoxifen: Primarily used for the treatment of breast cancer.
Properties
IUPAC Name |
4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJBTVDQUGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439391 | |
Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214601-13-5 | |
Record name | 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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